molecular formula C10H15N3O2 B153044 tert-Butyl (5-aminopyridin-2-yl)carbamate CAS No. 220731-04-4

tert-Butyl (5-aminopyridin-2-yl)carbamate

Cat. No. B153044
Key on ui cas rn: 220731-04-4
M. Wt: 209.24 g/mol
InChI Key: NHVPESPHUUFULF-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

tert-Butyl 5-nitropyridin-2-ylcarbamate (750 mg, 3.14 mmol) was suspended in AcOH at RT with vigorously stirring. Zinc (2051 mg, 31.4 mmol) was added slowly (exothermic reaction). The mixture was stirred at RT for 20 min, and filtered. The filter cake was washed with ethyl acetate. The filtrate was concentrated to give tert-butyl 5-aminopyridin-2-ylcarbamate: LC/MS: [(M+1-56)]+=154.16.
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2051 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[N:8][CH:9]=1)([O-])=O>CC(O)=O.[Zn]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
2051 mg
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
with vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(exothermic reaction)
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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